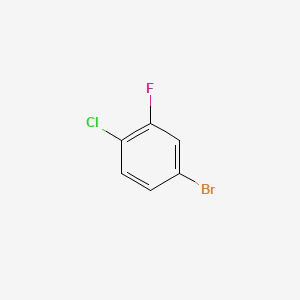

4-Bromo-1-chloro-2-fluorobenzene

Cat. No. B1271914

Key on ui cas rn:

60811-18-9

M. Wt: 209.44 g/mol

InChI Key: AGYWDGVTLKNTBS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04238611

Procedure details

2-Chloro-5-bromoaniline (258 g) is added to concentrated hydrochloric acid (750 ml) and the mixture is stirred at 80°-90° C. until formation of a homogeneous suspension. Then, it is cooled and diazotized at 0°-5° C. by dropwise addition of sodium nitrite (95.1 g) in water (330 ml) during 1 hour. The mixture is stirred for an additional 20 minutes and then a solution of fluoroboric acid (700 ml) (prepared by dissolving 264 g of boric acid in 744 ml of 40% hydrofluoric acid) is added. After 30 minutes of stirring, the separated fluoroborate was filtered, washed successively with a small amount of a fluoroboric acid solution, ethanol and ether, and dried thoroughly in air and in vacuo. The thermal decomposition of the fluoroborate is carried out in two portions. Each portion is heated in a flask with a direct flame, the internal temperature during the decomposition being 130°-170° C. The distillates are combined and shaken with water (250 ml) and ether (250 ml). The ethereal layer is washed with 10% sodium hydroxide solution, 3 N-HCl and water and dried over sodium sulfate. The ether is evaporated and the residue is distilled, yielding 184.2 g (70%) of 2-chloro-5-bromofluorobenzene, b.p. 130°-142° C./20 Torr.

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:3]=1N.Cl.N([O-])=O.[Na+].[F:15][B-](F)(F)F.[H+]>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:3]=1[F:15] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

258 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(N)C=C(C=C1)Br

|

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

95.1 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

330 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F.[H+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at 80°-90° C. until formation of a homogeneous suspension

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, it is cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred for an additional 20 minutes

|

|

Duration

|

20 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 30 minutes of stirring

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the separated fluoroborate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with a small amount of a fluoroboric acid solution, ethanol and ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried thoroughly in air and in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Each portion is heated in a flask with a direct flame

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being 130°-170° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken with water (250 ml) and ether (250 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethereal layer is washed with 10% sodium hydroxide solution, 3 N-HCl and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether is evaporated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue is distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C=C1)Br)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 184.2 g | |

| YIELD: PERCENTYIELD | 70% | |

| YIELD: CALCULATEDPERCENTYIELD | 70.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |